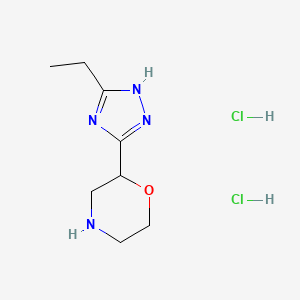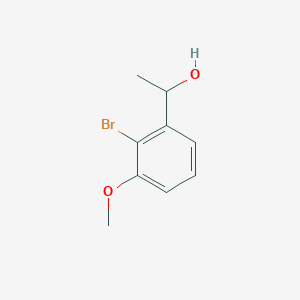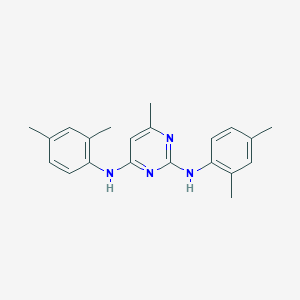![molecular formula C10H13N3O B13458167 {[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)
{[(1-Azidopropan-2-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(1-Azidopropan-2-yl)oxy]methyl}benzene is an organic compound that features an azide group attached to a propan-2-yl group, which is further connected to a benzene ring through an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Azidopropan-2-yl)oxy]methyl}benzene typically involves the following steps:
Preparation of the Intermediate: The starting material, 2-bromo-1-azidopropane, is prepared by reacting 2-bromopropane with sodium azide in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of the Final Product: The intermediate is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azide group, which can be explosive.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azide group in {[(1-Azidopropan-2-yl)oxy]methyl}benzene can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen reaction.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding amine derivative.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
{[(1-Azidopropan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Bioconjugation: The azide group allows for click chemistry applications, enabling the conjugation of biomolecules for research in biology and medicine.
Mechanism of Action
The mechanism of action of {[(1-Azidopropan-2-yl)oxy]methyl}benzene is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparison with Similar Compounds
Similar Compounds
Benzyl azide: Similar in structure but lacks the propan-2-yl group.
Propargyl azide: Contains a propargyl group instead of the propan-2-yl group.
Phenyl azide: Contains a phenyl group directly attached to the azide group.
Uniqueness
{[(1-Azidopropan-2-yl)oxy]methyl}benzene is unique due to the presence of both the azide group and the propan-2-yl group, which provides distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-azidopropan-2-yloxymethylbenzene |
InChI |
InChI=1S/C10H13N3O/c1-9(7-12-13-11)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
KXHDVKVTLUQAIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=[N+]=[N-])OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


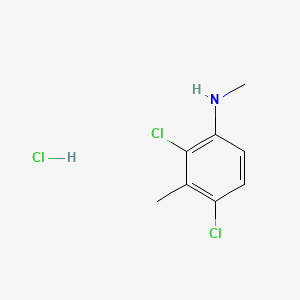
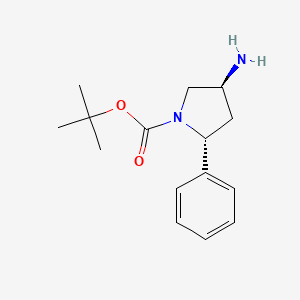
![[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B13458095.png)
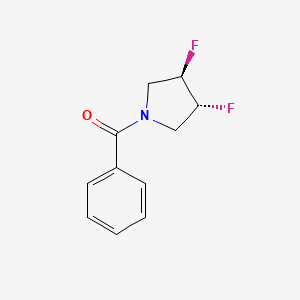
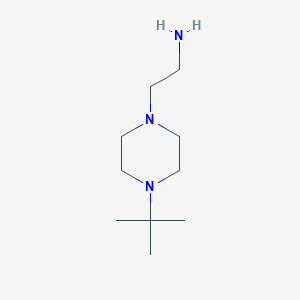
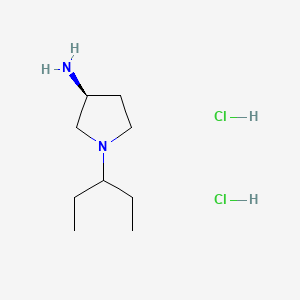
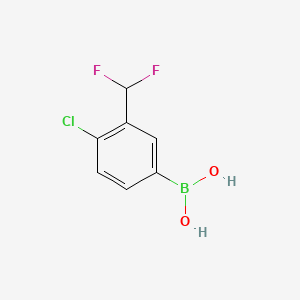
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
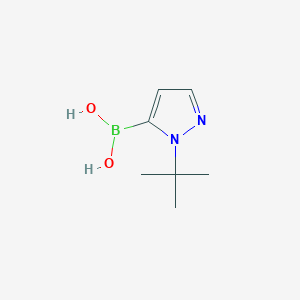
![6-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13458139.png)
![Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B13458148.png)
